N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the preparation of the morpholine and cyclohexyl intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propionamide
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butyramide
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(prop-2-en-1-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H30N2O3 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H30N2O3/c1-2-14-26-19-8-6-18(7-9-19)20(24)22-17-21(10-4-3-5-11-21)23-12-15-25-16-13-23/h2,6-9H,1,3-5,10-17H2,(H,22,24) |
InChI Key |
MTPFZELKYYSWFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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